Welcome to the BenchChem Online Store!
molecular formula C4HClF2N2 B8608999 2,5-Difluoro-4-chloropyrimidine

2,5-Difluoro-4-chloropyrimidine

Cat. No. B8608999
M. Wt: 150.51 g/mol
InChI Key: TXTSARUHOKOHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04703121

Procedure details

185 g (1 mole) of 2,5-difluoro-4,6-dichloropyrimidine were hydrogenated in 1,800 ml of ethyl acetate, with the addition of 110 g of triethylamine and 15 g of palladium-on-charcoal (5% strength by weight), at 30° C. under a hydrogen pressure of 3.5 bar in a stainless steel stirred autoclave for 95 minutes. The solid contents of the reaction mixture were then filtered off, the residue was washed with ethyl acetate and the filtrate was combined with the wash liquid and distilled under normal pressure over a 30 cm packed column. When the solvent had distilled off, 106 g of 2,5-difluoro-4-chloropyrimidine with a boiling point of 145° to 146° C. were obtained. The yield was accordingly 70.5% of theory. After analysis by gas chromatography, the isolated reaction product had a purity of 94.7%.
Name
2,5-difluoro-4,6-dichloropyrimidine
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6](Cl)[C:5]([F:9])=[C:4]([Cl:10])[N:3]=1.C(N(CC)CC)C>C(OCC)(=O)C.[Pd]>[F:1][C:2]1[N:3]=[C:4]([Cl:10])[C:5]([F:9])=[CH:6][N:7]=1

Inputs

Step One
Name
2,5-difluoro-4,6-dichloropyrimidine
Quantity
185 g
Type
reactant
Smiles
FC1=NC(=C(C(=N1)Cl)F)Cl
Name
Quantity
110 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid contents of the reaction mixture were then filtered off
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
distilled under normal pressure over a 30 cm
DISTILLATION
Type
DISTILLATION
Details
When the solvent had distilled off

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=C(C(=N1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 106 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.